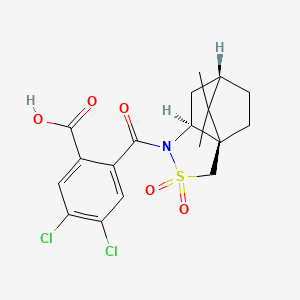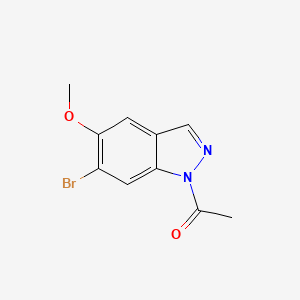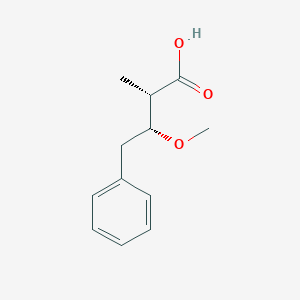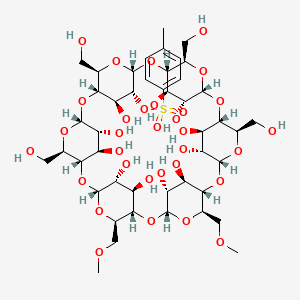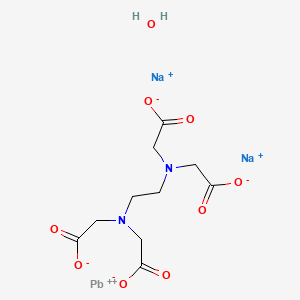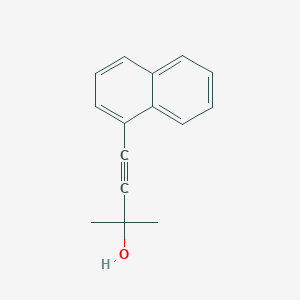
2-Methyl-4-naphthalen-1-yl-but-3-yn-2-ol, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-4-naphthalen-1-yl-but-3-yn-2-ol” is a chemical compound . It appears as a yellow oil . It has a molecular formula of C15H14O .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-naphthalen-1-yl-but-3-yn-2-ol” can be analyzed using various spectroscopic techniques . A detailed crystal structure analysis of a similar compound has been published .Chemical Reactions Analysis
The chemical reactions involving “2-Methyl-4-naphthalen-1-yl-but-3-yn-2-ol” can be complex and depend on the specific conditions and reactants used . Detailed reaction mechanisms can be found in the scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-4-naphthalen-1-yl-but-3-yn-2-ol” can be determined using various analytical techniques . It has a molecular weight of 210.275 .Applications De Recherche Scientifique
2-Methyl-4-naphthalen-1-yl-but-3-yn-2-ol, 97% has been used in a variety of scientific research applications. It has been used in medicinal chemistry as a starting material for the synthesis of several types of drugs. It has also been used in biochemistry to study the mechanism of action of drugs. In addition, 2-Methyl-4-naphthalen-1-yl-but-3-yn-2-ol, 97% has been used in organic chemistry to study the reactivity of organic compounds, and in analytical chemistry to detect and quantify trace amounts of organic compounds.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-naphthalen-1-yl-but-3-yn-2-ol, 97% is not fully understood. However, it is believed that it may interact with enzymes and other proteins in the body, which may lead to changes in biochemical and physiological processes. In addition, 2-Methyl-4-naphthalen-1-yl-but-3-yn-2-ol, 97% may interact with cell membranes, leading to changes in cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methyl-4-naphthalen-1-yl-but-3-yn-2-ol, 97% are not fully understood. However, research has shown that it may have anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, 2-Methyl-4-naphthalen-1-yl-but-3-yn-2-ol, 97% may have neuroprotective effects and may be able to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-4-naphthalen-1-yl-but-3-yn-2-ol, 97% has several advantages for lab experiments. It is a stable compound and can be stored for long periods of time without degradation. In addition, it is easy to synthesize and is relatively inexpensive. However, it can be toxic in large doses and should be handled with care.
Orientations Futures
There are several potential future directions for research involving 2-Methyl-4-naphthalen-1-yl-but-3-yn-2-ol, 97%. One potential direction is to explore its potential therapeutic applications. Another potential direction is to investigate its interactions with enzymes and other proteins in the body. Additionally, further research could be done to investigate its biochemical and physiological effects. Finally, further research could be done to investigate its potential toxicity and how to reduce it.
Méthodes De Synthèse
2-Methyl-4-naphthalen-1-yl-but-3-yn-2-ol, 97% can be synthesized from 2-methyl-4-naphthoic acid, which can be obtained from the oxidation of 2-methyl-4-naphthol. This can be achieved through a two-step reaction. First, the carboxylic acid group of 2-methyl-4-naphthoic acid is converted to an acyl chloride using thionyl chloride. Then, the acyl chloride is reacted with sodium borohydride to form 2-Methyl-4-naphthalen-1-yl-but-3-yn-2-ol, 97%. This method is simple and efficient, and produces pure 2-Methyl-4-naphthalen-1-yl-but-3-yn-2-ol, 97%.
Propriétés
IUPAC Name |
2-methyl-4-naphthalen-1-ylbut-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-15(2,16)11-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYGGBXEZDIXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=CC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654047 |
Source


|
| Record name | 2-Methyl-4-(naphthalen-1-yl)but-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40888-18-4 |
Source


|
| Record name | 2-Methyl-4-(naphthalen-1-yl)but-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6355827.png)

![2,6-Dibromobenzo[1,2-b:5,4-b']dithiophene, 98%](/img/structure/B6355836.png)



